2,3-Diphenylacrylonitrile
Overview
Description
2,3-Diphenylacrylonitrile is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is characterized by the presence of a nitrile group attached to an α,β-unsaturated carbon-carbon double bond flanked by phenyl rings. This structure is a common motif in organic chemistry and is known for its reactivity and ability to participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of 2,3-diphenylacrylonitrile derivatives often involves Knoevenagel condensation reactions, where benzyl cyanide or p-nitrobenzyl cyanide is reacted with substituted benzaldehydes to yield the desired products . Another approach includes the base-catalyzed condensation of different benzaldehydes with acetonitrile derivatives . The choice of catalysts, such as piperidine or KOH, can influence the reaction pathway and the yield of the target compound . The synthesis routes are versatile, allowing for the introduction of various substituents on the phenyl rings, which can significantly alter the compound's properties.
Molecular Structure Analysis
The molecular structure of 2,3-diphenylacrylonitrile derivatives has been elucidated using various spectroscopic techniques, including FTIR, NMR (both ^1H and ^13C), and mass spectrometry, as well as X-ray crystallography . These studies have confirmed the presence of the acrylonitrile group and the substitution patterns on the phenyl rings. The crystal structures often exhibit intermolecular and intramolecular hydrogen bonding, which can affect the compound's stability and reactivity .
Chemical Reactions Analysis
2,3-Diphenylacrylonitrile and its derivatives can undergo a range of chemical reactions. For instance, they can participate in Michael addition reactions, where nucleophiles add to the α,β-unsaturated nitrile group, leading to the formation of new carbon-carbon bonds . The presence of electron-donating or electron-withdrawing groups on the phenyl rings can influence the reactivity of the nitrile group and the outcome of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-diphenylacrylonitrile derivatives have been extensively studied. These compounds exhibit good thermal stability, with decomposition temperatures ranging from 279 to 386 °C . Their photoluminescent properties are also noteworthy, with some derivatives emitting green fluorescence upon UV irradiation . The electronic properties, such as HOMO and LUMO energies, have been investigated using theoretical methods, providing insights into the charge transfer within the molecules . Additionally, the compounds' nonlinear optical properties suggest potential applications in materials science .
In terms of biological activity, some 2,3-diphenylacrylonitrile analogs have shown significant cytotoxic activities against various human cancer cell lines and antimicrobial activities against different microbes . The structure-activity relationship studies indicate that the substitution pattern on the phenyl rings is crucial for the compounds' bioactivities.
Scientific Research Applications
Anti-Cancer and Anti-Microbial Properties
2,3-Diphenylacrylonitrile and its analogs have been studied for their potential as anti-cancer and anti-microbial agents. Research has shown that these compounds exhibit significant suppressive activities against various cancer cell lines, including lung, ovarian, skin, and colon cancer. Some compounds demonstrated greater cytotoxic activity than standard anti-cancer agents like doxorubicin. Moreover, these compounds also showed notable anti-bacterial activities against strains like Staphylococcus aureus and Salmonella typhi (Alam, Nam, & Lee, 2013).
Polymerization Initiator Applications
2,3-Diphenylacrylonitrile derivatives, such as 2,3-diphenyl butyronitrile (DPBN), have been identified as efficient radical initiators for the polymerization of compounds like methyl methacrylate and styrene. DPBN stands out for its high initiation reactivity at lower temperatures, ease of preparation, safe usage, and convenient handling (Bao & Cheng, 2019).
Bioimaging Applications
Compounds derived from 2,3-Diphenylacrylonitrile have been designed for bioimaging applications. These derivatives, when combined with metal ions, can enhance two-photon excited fluorescence, absorption, and action cross-section, making them suitable for labelling intercellular sections in biological imaging (Kong et al., 2015).
Mechano-Fluorochromic Properties
Novel diphenylacrylonitrile derivatives have been synthesized to explore their aggregation-enhanced emission (AIE) and mechano-fluorochromic properties. These molecules exhibited significant changes in fluorescence color under different stress conditions, such as hydrostatic pressure, making them interesting for materials science research (Ouyang et al., 2016).
Mesomorphic and Fluorescence Properties
Research on triphenylene derivatives with diphenylacrylonitrile groups has demonstrated their influence on mesophase and fluorescence properties. These compounds showed ordered hexagonal columnar mesophases and good fluorescence properties in both solution and solid state, indicating potential applications in material sciences and optoelectronics (Lin, Guo, Fang, & Yang, 2017).
Safety And Hazards
Future Directions
While specific future directions for 2,3-Diphenylacrylonitrile are not mentioned in the search results, the compound’s potential anti-cancer properties suggest that it could be further studied as a therapeutic agent . More research is needed to fully understand its mechanism of action and potential applications in medicine.
properties
IUPAC Name |
(E)-2,3-diphenylprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H/b15-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKYTYWXOYPOX-PTNGSMBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062478 | |
Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Phenylcinnamonitrile | |
CAS RN |
2510-95-4 | |
Record name | Benzeneacetonitrile, alpha-(phenylmethylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Diphenylacrylonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diphenylacrylonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diphenylacrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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